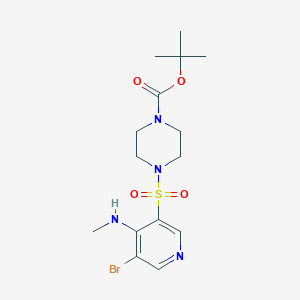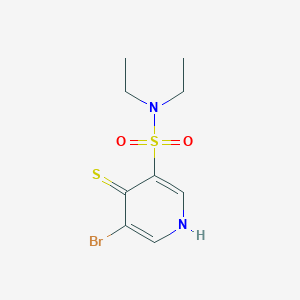
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is an organic compound that serves as an intermediate in various chemical syntheses It is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a pyridine moiety substituted with bromine and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Methylation: The addition of a methylamino group to the pyridine ring.
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include N-oxides or sulfoxides.
Reduction: Products include sulfides or amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the sulfonyl and bromine groups.
tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate: Similar structure but with different substituents on the pyridine ring.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional rings and substituents.
Uniqueness: The presence of both the sulfonyl and bromine groups in tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C15H23BrN4O4S |
|---|---|
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
tert-butyl 4-[5-bromo-4-(methylamino)pyridin-3-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O4S/c1-15(2,3)24-14(21)19-5-7-20(8-6-19)25(22,23)12-10-18-9-11(16)13(12)17-4/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
RETKCYVGIBQCAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)



![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11816568.png)
![(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11816570.png)



![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

